molecular formula C13H10F3NO B1358442 4-[2-(Trifluoromethyl)phenoxy]aniline CAS No. 61946-84-7

4-[2-(Trifluoromethyl)phenoxy]aniline

Cat. No. B1358442
CAS RN: 61946-84-7
M. Wt: 253.22 g/mol
InChI Key: KXMDOXRREFXBJN-UHFFFAOYSA-N
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Description

“4-[2-(Trifluoromethyl)phenoxy]aniline” is a chemical compound with the CAS Number: 61946-84-7 . It has a molecular weight of 253.22 .


Synthesis Analysis

While specific synthesis methods for “4-[2-(Trifluoromethyl)phenoxy]aniline” were not found, a related compound, trifluoromethylpyridines, has been synthesized and used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The InChI code for “4-[2-(Trifluoromethyl)phenoxy]aniline” is 1S/C13H10F3NO/c14-13(15,16)11-3-1-2-4-12(11)18-10-7-5-9(17)6-8-10/h1-8H,17H2 .


Physical And Chemical Properties Analysis

“4-[2-(Trifluoromethyl)phenoxy]aniline” is a liquid at room temperature . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Reactions and Synthesis

  • 4-[2-(Trifluoromethyl)phenoxy]aniline plays a role in various chemical reactions. For example, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) in specific conditions can lead to the transfer of a 4-iodophenyl group to the amide nitrogen, producing acetyldiarylamines. This is significant in the context of introducing a hydroxy group at the para position of anilides (Itoh et al., 2002).

Catalysis and Environmental Applications

  • Magnetic nanoparticles, including Fe3O4, have been used to remove phenol and aniline compounds from aqueous solutions, indicating potential environmental applications. These nanoparticles show excellent catalysis ability in eliminating substituted phenolic and aniline compounds (Zhang et al., 2009).

Electro-Optics and Polymer Science

  • A novel polycarbonate material incorporating 4′-(4-nitrophenylazo)-N,N-bis(4-hydroxyphenyl)aniline, synthesized via Ullmann coupling, has shown promise for high-temperature electro-optics. This underscores the potential of incorporating such compounds in advanced materials (Suresh et al., 2003).
  • Additionally, various aromatic diamines substituted with a trifluoromethyl group, such as 4-[2-(Trifluoromethyl)phenoxy]aniline, have been used in synthesizing polyimides. These polyimides exhibit good solubility, thermal stability, and are potentially useful in electronic applications (Liu et al., 2002).

Analytical Chemistry and Kinetic Studies

  • The reaction of 2-phenoxy-3,5-dinitropyridine with substituted anilines, including 4-[2-(Trifluoromethyl)phenoxy]aniline, has been studied for kinetic and equilibrium analysis, providing insights into reaction mechanisms and rates (Asghar, 2009).

Materials Science

  • In materials science, compounds like 4-chloro-3-(trifluoromethyl)aniline, which are structurally related to 4-[2-(Trifluoromethyl)phenoxy]aniline, have been studied for their vibrational analysis and potential use in nonlinear optical (NLO) materials. This highlights the importance of such compounds in developing advanced optical materials (Revathi et al., 2017).

Synthesis and Characterization of Advanced Materials

  • The synthesis and characterization of polyetherimides containing multiple ether linkages and pendant pentadecyl chains using compounds like 4-(4-(4-(4-Aminophenoxy)-2-pentadecylphenoxy)phenoxy)aniline demonstrate the versatility of such aniline derivatives in polymer science. These polymers show potential for both solution and melt processability due to their good thermal stability and solubility (Tawade et al., 2015).

Electrochemical Applications

  • In electrochemical studies, aniline degradation by electrocatalytic oxidation has been explored, which is relevant to the environmental processing of aniline compounds. This provides a foundation for understanding the electrochemical behavior of related compounds (Li et al., 2003).

Organic Synthesis

  • The use of 2-fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in Ruthenium(II)-catalyzed reactions exemplifies the utility of trifluoromethyl-substituted anilines in organic synthesis, particularly for creating complex molecular scaffolds like quinazoline and fused isoindolinone (Wu et al., 2021).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

Trifluoromethyl-containing compounds, such as “4-[2-(Trifluoromethyl)phenoxy]aniline”, are expected to have many novel applications in the future . The unique properties of the trifluoromethyl group make these compounds important targets in pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-3-1-2-4-12(11)18-10-7-5-9(17)6-8-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMDOXRREFXBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624611
Record name 4-[2-(Trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Trifluoromethyl)phenoxy]aniline

CAS RN

61946-84-7
Record name 4-[2-(Trifluoromethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61946-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(Trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(trifluoromethyl)phenoxy]aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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